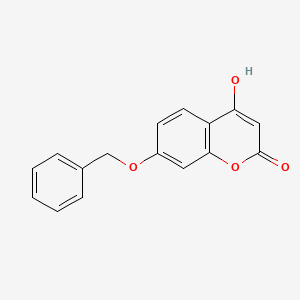

4-ヒドロキシ-7-ベンジルオキシクマリン

概要

説明

4-Hydroxy-7-benzyloxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of hydroxy and benzyloxy groups to the coumarin core enhances its chemical properties and biological activities, making 4-Hydroxy-7-benzyloxycoumarin a compound of significant interest in medicinal chemistry and pharmacology.

科学的研究の応用

4-Hydroxy-7-benzyloxycoumarin has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

Medicine: Investigated for its anticancer, antimicrobial, and anticoagulant activities.

作用機序

Target of Action

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .

Pharmacokinetics

Coumarins are known to have diverse biological and therapeutic properties .

Result of Action

Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-benzyloxycoumarin. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of 4-Hydroxy-7-benzyloxycoumarin.

生化学分析

Biochemical Properties

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules . The nature of these interactions often involves the compound’s distinct chemical structure, which consists of a benzene ring fused to an α-pyrone ring .

Cellular Effects

The effects of 4-Hydroxy-7-benzyloxycoumarin on various types of cells and cellular processes are diverse. For instance, it has been shown to have an impact on HepG2 hepatocellular carcinoma cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-7-benzyloxycoumarin involves its interactions at the molecular level. For instance, it has been suggested that the reaction of the coumarin anion with N-benzoyl- or N-sulfonylaziridines yields amidoethylated 7- or 4-hydroxycoumarins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-Hydroxy-7-benzyloxycoumarin may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

4-Hydroxy-7-benzyloxycoumarin is involved in certain metabolic pathways. For instance, coumarins undergo biosynthesis in plants and have specific metabolic pathways . The compound may interact with various enzymes or cofactors within these pathways .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-benzyloxycoumarin typically involves the Pechmann condensation reaction. This method includes the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst. For 4-Hydroxy-7-benzyloxycoumarin, the starting materials are 4-hydroxycoumarin and benzyl bromide. The reaction is carried out in a solvent such as acetone or ethanol, with potassium carbonate as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of 4-Hydroxy-7-benzyloxycoumarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Hydroxy-7-benzyloxycoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The coumarin core can be reduced to dihydrocoumarins.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

類似化合物との比較

4-Hydroxycoumarin: Lacks the benzyloxy group, making it less lipophilic and less potent in some biological activities.

7-Hydroxycoumarin: Lacks the hydroxy group at the 4-position, affecting its chemical reactivity and biological properties.

4-Methyl-7-hydroxycoumarin: Contains a methyl group instead of a benzyloxy group, leading to different pharmacokinetic properties.

Uniqueness: 4-Hydroxy-7-benzyloxycoumarin is unique due to the presence of both hydroxy and benzyloxy groups, which enhance its chemical stability, lipophilicity, and biological activity.

生物活性

4-Hydroxy-7-benzyloxycoumarin (4-HBC) is a coumarin derivative that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with 4-HBC, supported by data tables summarizing key findings.

Overview of Coumarins

Coumarins are a class of compounds known for their wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. The structural variations in coumarins significantly influence their biological properties. Specifically, 4-hydroxycoumarins have been shown to possess enhanced pharmacological effects compared to their non-hydroxy substituted counterparts .

Anticancer Activity

Research indicates that 4-HBC exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have demonstrated its ability to inhibit the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the induction of apoptosis and the modulation of apoptotic pathways, particularly through the activation of caspases .

Table 1: Cytotoxic Effects of 4-HBC on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction via caspase activation |

| A549 | 12.5 | ROS generation and mitochondrial dysfunction |

| DU145 | 20.3 | Cell cycle arrest in G0/G1 phase |

Antimicrobial Properties

4-HBC has also been evaluated for its antimicrobial activity. Studies report that it exhibits significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of 4-HBC

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 4-HBC has demonstrated anti-inflammatory effects in various models. It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress markers, indicating its potential as a therapeutic agent for inflammatory diseases .

The biological activity of 4-HBC is largely attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation:

- Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential, 4-HBC promotes programmed cell death in cancer cells.

- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress and inflammation.

- Enzyme Inhibition : Preliminary studies suggest that 4-HBC may act as a dual inhibitor targeting acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in neurodegenerative diseases .

Case Studies

Several case studies have explored the therapeutic potential of coumarin derivatives similar to 4-HBC:

- A study demonstrated that a related compound exhibited significant anticancer activity in vivo against breast cancer models, highlighting the potential for further development of 4-HBC as an anticancer agent .

- Another investigation into the antimicrobial efficacy revealed that coumarin derivatives could serve as lead compounds for developing new antibiotics amid rising antibiotic resistance .

特性

IUPAC Name |

4-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXRFMTZRSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716122 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30992-66-6 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。